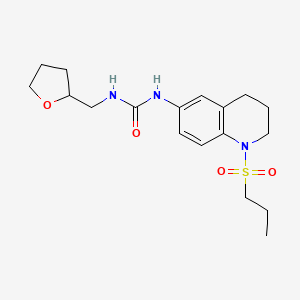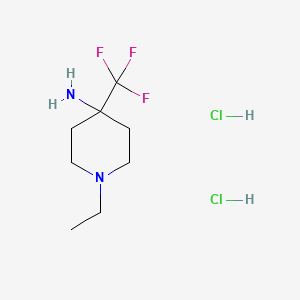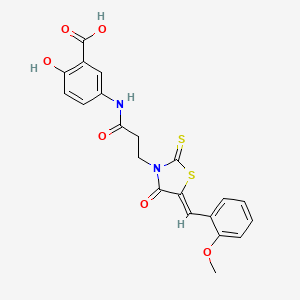
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound. It has shown potential in various fields of research and industry due to its complex structure and reactivity. Its unique properties make it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves several key steps:
Starting Material Preparation: : Begin with commercially available quinoline derivatives.
Sulfonylation: : Introduce the propylsulfonyl group under controlled acidic conditions to obtain the sulfonylated intermediate.
Cyclization: : Employ intramolecular cyclization techniques to form the tetrahydroquinoline ring.
Tetrahydrofuran Introduction: : Add the tetrahydrofuran moiety via a nucleophilic substitution reaction.
Urea Formation: : Combine the final intermediate with isocyanate to form the urea linkage.
Industrial Production Methods
While laboratory synthesis focuses on precision and purity, industrial production scales up the processes with efficient catalysts and optimized conditions to enhance yield and minimize byproducts.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes several types of chemical reactions:
Oxidation: : Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Particularly nucleophilic substitutions involving the urea moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate in aqueous or acidic medium.
Reducing Agents: : Lithium aluminum hydride in dry ether.
Substitution Conditions: : Mild to moderate temperatures with polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
The major products of these reactions depend on the reaction conditions, but typically include modified quinoline structures, reduced sulfonyl derivatives, and substituted ureas.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Acts as a ligand in catalytic systems, enhancing the reactivity and selectivity of various chemical transformations.
Material Science: : Forms part of polymeric structures with unique mechanical and thermal properties.
Biology
Enzyme Inhibition: : Potential inhibitor of enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
Pharmacology: : Investigated for its potential therapeutic effects on conditions like cancer and infectious diseases due to its unique mode of action.
Industry
Chemical Manufacturing: : Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea interacts with biological molecules through:
Hydrogen Bonding: : The urea moiety forms hydrogen bonds with target proteins or enzymes.
Electrostatic Interactions: : The propylsulfonyl group engages in electrostatic interactions with charged biological structures.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: : These share the core quinoline structure but differ in substituents, influencing their reactivity and applications.
Sulfonyl Ureas: : Differ primarily in the sulfonyl substituents and the heterocyclic components attached to the urea linkage.
Highlighting Uniqueness
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique in combining a tetrahydroquinoline with a sulfonyl urea and a tetrahydrofuran moiety, which imparts unique chemical and biological properties not typically found in similar compounds.
That's quite a fascinating compound! Anything else you'd like to dive into about it?
Propiedades
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-11-26(23,24)21-9-3-5-14-12-15(7-8-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h7-8,12,16H,2-6,9-11,13H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTQEEPGVLHDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2387434.png)

![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2387437.png)
![1-Phenyl-2-azaspiro[3.4]oct-6-ene](/img/structure/B2387438.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387439.png)
![3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-cyclopentylurea](/img/structure/B2387441.png)



![2-chloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2387448.png)
![N-benzyl-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387449.png)
![N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2387453.png)
![3-(3,4-dimethoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2387456.png)
